5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Description
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with an ethylsulfonyl group at position 5, a methyl group at position 4, a thioxo moiety at position 2, and a carbonitrile group at position 2. The ethylsulfonyl group imparts strong electron-withdrawing properties, enhancing electrophilicity and metabolic stability, while the thioxo group enables tautomerism and hydrogen-bonding interactions. This compound’s structural complexity makes it a candidate for diverse applications, including agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C9H10N2O2S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-15(12,13)8-5-11-9(14)7(4-10)6(8)2/h5H,3H2,1-2H3,(H,11,14) |
InChI Key |
KJDYIBVXPFTNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methylation: Introduction of a methyl group to the pyridine ring.
Thiocyanation: Addition of a thiocyanate group to the methylated pyridine.
Ethylation: Introduction of an ethylsulfonyl group.
Oxidation: Oxidation of the thiocyanate group to form the thioxo group.
Cyclization: Formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the ethylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Substitution at position 4 (methyl vs. bromophenyl) significantly alters bioactivity. For example, bromophenyl derivatives show higher lipophilicity, favoring membrane penetration in pesticidal applications .
- Synthetic Efficiency : The target compound’s synthesis avoids multi-step coupling reactions required for bulkier substituents (e.g., bromophenyl in ), improving scalability .
Biological Activity
5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique structural features, including an ethylsulfonyl group and a thioxo moiety, this compound has been the subject of various studies exploring its interactions with biological targets and its implications in medicinal chemistry.
- Molecular Formula : C9H10N2O2S2
- Molecular Weight : 242.3 g/mol
- Structure : The compound features a pyridine-like structure, which is known for its reactivity and ability to modulate biological pathways.
Research indicates that 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile interacts with various enzymes and receptors. Its structural characteristics allow it to potentially inhibit enzyme activity and modulate receptor binding, which may be beneficial in treating diseases associated with enzyme dysregulation.
Enzyme Inhibition
Studies have shown that this compound exhibits inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. The inhibition of enzymes such as acetylcholinesterase (AChE) is significant due to its implications in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 Value (µM) | Mechanism |
|---|---|---|
| Acetylcholinesterase | 2.7 | Competitive inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
Case Studies
- Study on Enzyme Inhibition : A study investigated the efficacy of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile as an AChE inhibitor. The results indicated a strong inhibitory effect with an IC50 value of 2.7 µM, suggesting potential therapeutic applications for Alzheimer's disease .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against three species of Candida. The results indicated promising activity, warranting further investigation into its potential as an antifungal agent .
Synthesis and Structural Analogues
The synthesis of 5-(Ethylsulfonyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step procedures starting from simpler organic precursors. The following table summarizes some structural analogues that share similar properties and their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Contains cyclopropyl group | Potentially different reactivity due to ring strain |
| 4-(tert-Butyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Features tert-butyl group | Enhanced lipophilicity affecting biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
